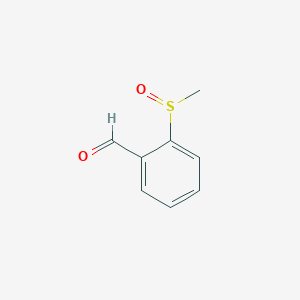

2-(Methylsulfinyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfinylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11(10)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNAAYXCSYJWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492896 | |

| Record name | 2-(Methanesulfinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62351-49-9 | |

| Record name | 2-(Methanesulfinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Methylsulfinyl Benzaldehyde

Oxidative Routes from 2-(Methylthio)benzaldehyde (B1584264) Precursors

The conversion of 2-(methylthio)benzaldehyde to 2-(methylsulfinyl)benzaldehyde is a delicate oxidative transformation that requires careful control to prevent over-oxidation to the corresponding sulfone. The aldehyde group present in the molecule is also susceptible to oxidation, adding another layer of complexity to achieving high chemoselectivity.

Optimization of Catalytic Oxidative Protocols

The optimization of catalytic protocols is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, oxidant, solvent, temperature, and reaction time.

One notable catalytic system involves the use of an iron(III)-β-cyclodextrin complex. conicet.gov.ar In a representative procedure, 2-(methylthio)benzaldehyde is dissolved in a suitable solvent like acetonitrile (B52724). The iron complex, acting as the catalyst, is introduced along with a co-oxidant, such as iron(III) nitrate (B79036) or nitric acid, with air serving as the terminal oxidant. conicet.gov.ar The reaction is typically carried out at room temperature with magnetic stirring. conicet.gov.ar The progress of the reaction is monitored to determine the optimal reaction time for achieving high conversion of the starting material and maximizing the yield of the desired sulfoxide (B87167). conicet.gov.ar

The following table outlines the results from the oxidation of 2-(methylthio)benzaldehyde using different iron-based catalysts, demonstrating the impact of the catalyst on the reaction's efficiency.

Table 1: Catalytic Oxidation of 2-(Methylthio)benzaldehyde

| Catalyst | Co-oxidant | Time (h) | Substrate Conversion (%) | Yield (%) |

|---|---|---|---|---|

| β-CD-Fe | Fe(NO₃)₃ | 4.0 | 100 | 90 |

| FeBr₃ | Fe(NO₃)₃ | 4.0 | 100 | 93 |

| DMSO-Fe | Fe(NO₃)₃ | 3.5 | 100 | 95 |

Data sourced from a study on the chemoselective oxidation of organic sulfides. conicet.gov.ar

Investigation of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents have been investigated for the selective oxidation of sulfides to sulfoxides. For the synthesis of this compound, maintaining the integrity of the aldehyde functional group is paramount.

Air, in conjunction with a catalytic system, has been shown to be an effective and environmentally benign oxidant. conicet.gov.ar The use of iron(III) nitrate or nitric acid as a co-oxidant is essential in this system to facilitate the catalytic cycle. conicet.gov.ar The reaction is typically performed in acetonitrile at room temperature, and under these conditions, the aldehyde group remains intact, showcasing the high chemoselectivity of the method. conicet.gov.ar

Hydrogen peroxide (H₂O₂) is another commonly employed oxidant for sulfide (B99878) oxidation due to its clean nature, with water being the only byproduct. organic-chemistry.orgjsynthchem.com Various catalysts, including manganese-zinc spinel nanoparticles and 2,2,2-trifluoroacetophenone (B138007), have been developed to activate H₂O₂ for the selective oxidation of sulfides to sulfoxides. organic-chemistry.orgjsynthchem.com These reactions are often carried out in green solvents like ethanol (B145695) or under aqueous buffered conditions at room temperature. organic-chemistry.orgjsynthchem.com

The choice of solvent can also play a critical role. Acetonitrile has been successfully used in the iron-catalyzed aerobic oxidation. conicet.gov.ar For other systems, ethanol and even water are preferred to align with green chemistry principles. jsynthchem.comrsc.orgrsc.org Reaction times can vary from a few hours to a full day, depending on the specific catalyst and oxidant combination. conicet.gov.ar

Green Chemistry Principles in Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. The synthesis of this compound is no exception, with several strategies being developed to create more sustainable processes.

A key aspect of green chemistry is the use of environmentally friendly oxidants. The use of air as the terminal oxidant, as seen in the iron-catalyzed method, is highly advantageous as it is readily available and produces no harmful byproducts. conicet.gov.ar Similarly, hydrogen peroxide is considered a green oxidant as it decomposes to water. organic-chemistry.orgjsynthchem.com

The development of heterogeneous catalysts, such as Mn₂ZnO₄ spinel nanoparticles, is another important green chemistry approach. jsynthchem.com These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. jsynthchem.comresearchgate.net Photocatalytic methods using visible light, green solvents like ethanol and water, and oxygen from the air as the oxidant are also at the forefront of green synthesis for sulfoxides. rsc.orgrsc.org

Furthermore, conducting reactions at ambient temperature and pressure reduces energy consumption. conicet.gov.ar The high selectivity of these green methods minimizes the formation of byproducts, leading to higher atom economy and a reduction in waste that requires disposal. conicet.gov.ar Some procedures have even been optimized to be performed without a solvent, which significantly improves the mass intensity (MI) of the process. conicet.gov.ar

Comparative Analysis of Synthetic Pathways and Efficiency

The primary pathway for the synthesis of this compound is through the direct oxidation of 2-(methylthio)benzaldehyde. The efficiency of this pathway is highly dependent on the chosen catalytic system and oxidizing agent.

The iron-catalyzed aerobic oxidation demonstrates high efficiency, with yields of this compound reaching up to 95%. conicet.gov.ar This method is not only efficient but also highly chemoselective, as other oxidizable functional groups like the aldehyde remain unaffected. conicet.gov.ar The use of air as the oxidant and a recyclable catalyst further enhances its appeal from an economic and environmental standpoint. conicet.gov.ar

Alternative methods using hydrogen peroxide as the oxidant also show promise. For instance, an organocatalytic system using 2,2,2-trifluoroacetophenone and H₂O₂ provides high yields for a range of sulfoxides, although the specific yield for this compound is not explicitly reported, the general applicability suggests it would be an effective method. organic-chemistry.org Similarly, heterogeneous catalysts like Mn₂ZnO₄ nanoparticles with H₂O₂ offer high efficiency and selectivity for the oxidation of various sulfides to sulfoxides. jsynthchem.com

When comparing these pathways, the iron-catalyzed aerobic oxidation stands out for its high reported yield for the specific target molecule and its adherence to green chemistry principles. conicet.gov.ar While other methods are also green and efficient for general sulfide oxidation, the documented success with 2-(methylthio)benzaldehyde makes the iron-catalyzed route a well-substantiated and efficient pathway. The photocatalytic approaches, while innovative and green, are still an emerging technology for this specific transformation. rsc.orgrsc.org

Reactivity and Transformations of 2 Methylsulfinyl Benzaldehyde

Aldehyde Moiety Reactivity

The aldehyde group in 2-(methylsulfinyl)benzaldehyde is activated towards nucleophilic attack due to the electron-withdrawing effect of the ortho-sulfinyl group. This activation facilitates a range of reactions typical of aromatic aldehydes.

Nucleophilic Additions to the Carbonyl Group

The electrophilicity of the carbonyl carbon in this compound is enhanced, promoting additions of various nucleophiles. sigmaaldrich.com Common nucleophilic addition reactions applicable to this compound include reductions and carbon-carbon bond-forming reactions. For instance, the aldehyde can be readily reduced to the corresponding alcohol, 2-(methylsulfinyl)benzyl alcohol, using standard reducing agents like sodium borohydride.

While specific data on Grignard or Wittig reactions with this compound are not extensively detailed in the reviewed literature, the activated nature of the aldehyde suggests it would be a competent substrate for such transformations to yield secondary alcohols and alkenes, respectively. wikipedia.orgstackexchange.commasterorganicchemistry.comlibretexts.org

Organocatalytic Transformations

This compound has proven to be a valuable substrate in the field of organocatalysis, particularly in asymmetric aldol (B89426) reactions. The presence of the chiral sulfinyl group allows for interesting stereochemical outcomes.

The direct asymmetric aldol reaction of racemic this compound with acetone (B3395972) has been successfully catalyzed by the secondary amine L-proline. ontosight.ai This reaction demonstrates the concept of 1,4-asymmetric induction, where the remote sulfinyl chiral center influences the stereochemical outcome of the newly formed stereocenter at the β-carbon of the aldol adduct. ontosight.ai

In the L-proline-catalyzed aldol reaction between racemic this compound and acetone, the chiral organocatalyst exerts significant stereochemical control. ontosight.ai This leads to a kinetic resolution of the racemic aldehyde, where one enantiomer of the starting material reacts faster than the other. This process allows for the separation of the enantiomers of this compound and the formation of enantioenriched aldol products. ontosight.ai The efficiency of this kinetic resolution is influenced by the catalyst and reaction conditions.

Table 1: L-Proline Catalyzed Aldol Reaction of rac-2-(Methylsulfinyl)benzaldehyde with Acetone

| Catalyst | Solvent | Time (days) | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess of Major Diastereomer (ee, %) |

| L-Proline | Acetone | 7 | 50 | 70:30 | 60 |

This table is generated based on findings related to the L-proline-catalyzed direct asymmetric aldol addition of acetone to rac-2-methylsulfinyl-benzaldehyde. ontosight.ai

An interesting and unexpected outcome observed during the investigation of the L-proline-catalyzed aldol reaction is the occurrence of a stereoselective retro-aldol reaction. ontosight.ai This reverse process, also catalyzed by L-proline, can lead to the resolution of the racemic aldol product itself. This highlights the reversible nature of the aldol reaction and the ability of the chiral catalyst to influence the equilibrium in a stereoselective manner. masterorganicchemistry.com

Reactions Involving the Methylsulfinyl Group

The methylsulfinyl group itself can participate in various chemical transformations, offering another avenue for the functionalization of this compound.

One of the primary reactions of the methylsulfinyl group is its oxidation to the corresponding methylsulfonyl group. The oxidation of the precursor, 2-(methylthio)benzaldehyde (B1584264), to this compound is a key step in its synthesis and can be achieved with high chemoselectivity using oxidizing agents such as iron(III) nitrate (B79036). conicet.gov.ar Further oxidation would yield 2-(methylsulfonyl)benzaldehyde.

The sulfinyl group can also undergo Pummerer-type rearrangements under acidic conditions, which typically involve the conversion of a sulfoxide (B87167) to an α-functionalized sulfide (B99878). researchgate.net While specific examples for this compound are not extensively documented, benzyl (B1604629) phenyl sulfoxide has been shown to undergo a Pummerer reaction to yield benzaldehyde (B42025). researchgate.net This suggests that under appropriate conditions, the methylsulfinyl group in this compound could be manipulated to introduce other functional groups at the benzylic position.

General Chemical Transformations

This compound is a versatile bifunctional molecule, possessing both an electrophilic aldehyde carbon and a stereogenic sulfoxide center. This structure allows it to participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The reactivity is primarily centered on the aldehyde functional group, the sulfinyl group, and the aromatic ring. The ortho-positioning of the methylsulfinyl group can exert significant electronic and steric influence on the molecule's reactivity, distinguishing it from its meta and para isomers.

Key transformations include the oxidation and reduction of the aldehyde group and the oxidation of the sulfinyl group.

Oxidation of the Aldehyde Group

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is a common reaction for aldehydes and is a fundamental step in the synthesis of various derivatives. The product of this reaction is 2-(methylsulfinyl)benzoic acid. A similar transformation is observed in related substituted benzaldehydes, such as its fluoro-substituted analog.

| Reactant | General Reagent Class | Product | Notes |

|---|---|---|---|

| This compound | Oxidizing Agents (e.g., KMnO₄, CrO₃) | 2-(Methylsulfinyl)benzoic acid | A standard transformation for aldehyde groups. |

Reduction of the Aldehyde Group

The aldehyde can be reduced to a primary alcohol, yielding 2-(methylsulfinyl)benzyl alcohol. This conversion can be accomplished using various reducing agents. One such versatile reagent mentioned in the context of reducing aldehydes is 1-hydrosilatrane, which is effective for synthesizing alcohols from their corresponding aldehydes or ketones. sigmaaldrich.com The steric hindrance from the ortho-methylsulfinyl group may influence the choice of reducing agent and reaction conditions compared to less hindered isomers.

| Reactant | General Reagent Class | Product | Notes |

|---|---|---|---|

| This compound | Reducing Agents (e.g., NaBH₄, LiAlH₄, 1-hydrosilatrane) | 2-(Methylsulfinyl)benzyl alcohol | A common and high-yielding transformation. sigmaaldrich.com |

Transformations Involving the Sulfur Center

The sulfinyl group itself is a key site of reactivity, primarily through oxidation. This compound is an intermediate in the oxidation pathway starting from 2-(methylthio)benzaldehyde. nih.gov The sulfide can be oxidized to a sulfoxide, and subsequently to a sulfone. Patent literature describes the synthesis of the related para-isomer, p-methylsulfonyl benzaldehyde, by oxidizing p-methylthio benzaldehyde with hydrogen peroxide in the presence of a catalyst. google.comgoogle.com A similar two-step oxidation process is the primary route to synthesize 2-(methylsulfonyl)benzaldehyde, with this compound as the direct precursor.

| Reactant | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| 2-(Methylthio)benzaldehyde | Oxidizing Agent (e.g., H₂O₂) | This compound | Sulfide to Sulfoxide Oxidation |

| This compound | Strong Oxidizing Agent (e.g., H₂O₂, mCPBA) | 2-(Methylsulfonyl)benzaldehyde | Sulfoxide to Sulfone Oxidation |

Directed C-H Functionalization

While not a direct transformation of this compound itself, a notable application involving a closely related structure highlights the directing-group potential of the ortho-sulfinyl moiety. Research has shown that 2-(methylsulfinyl)aniline can act as a catalytic, transient auxiliary in palladium-catalyzed ortho-C–H arylation reactions of various benzaldehydes. nih.gov In this process, the sulfinyl group and the aniline (B41778) nitrogen coordinate to the palladium catalyst, directing the C-H activation to the ortho-position of the benzaldehyde substrate. This demonstrates the powerful electronic and coordinating effect of the ortho-sulfinyl group, a feature inherent to the structure of this compound that suggests its potential for similar directed transformations. nih.gov

Mechanistic Studies of Reactions Involving 2 Methylsulfinyl Benzaldehyde

Elucidation of Reaction Pathways for Sulfoxide (B87167) Formation

The primary route to forming aryl sulfoxides such as 2-(methylsulfinyl)benzaldehyde involves the controlled oxidation of the corresponding sulfide (B99878), 2-(methylthio)benzaldehyde (B1584264) nih.gov. The reaction pathway is centered on the nucleophilic nature of the sulfur atom in the thioether group.

The mechanism proceeds via the nucleophilic attack of the sulfur atom's lone pair on an electrophilic oxygen atom from an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperbenzoic acid (m-CPBA). This step forms a transient intermediate, which then resolves to the sulfoxide and the reduced form of the oxidant.

Key steps in the oxidation of 2-(methylthio)benzaldehyde:

Nucleophilic Attack: The sulfur atom of 2-(methylthio)benzaldehyde attacks the terminal oxygen of the oxidizing agent.

Transition State: A transition state is formed where the S-O bond is partially formed and the O-O bond of the peroxy acid is partially broken.

Product Formation: The S-O bond is fully formed, yielding the sulfoxide, and the oxidant is converted into its corresponding carboxylic acid.

Careful control of reaction conditions, including temperature and stoichiometry, is essential. Over-oxidation can lead to the formation of the corresponding sulfone, poly(2-(methylsulfonyl)ethyl methacrylate), which can be cytotoxic, highlighting the need for precise control in the synthesis of the sulfoxide nih.gov.

Mechanistic Investigations of Asymmetric Catalysis

The aldehyde functional group in this compound is a key site for asymmetric transformations, allowing for the construction of new stereocenters. Mechanistic studies in this area focus on how chiral catalysts interact with the substrate to control the stereochemical outcome of a reaction.

Chiral organocatalysts are small organic molecules that can accelerate a reaction and control its stereoselectivity without the need for a metal. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or incorporating squaramide or thiourea (B124793) moieties, are particularly effective in reactions involving aldehydes rsc.orgbeilstein-journals.org.

These catalysts typically operate through a dual-activation mechanism. For instance, in a reaction involving this compound, a bifunctional catalyst can:

Activate the Nucleophile: The basic site of the catalyst (e.g., the quinuclidine (B89598) nitrogen in a cinchona alkaloid) deprotonates the nucleophile, increasing its reactivity .

Activate the Electrophile: A hydrogen-bonding domain on the catalyst (e.g., a urea (B33335), thiourea, or hydroxyl group) coordinates to the carbonyl oxygen of the benzaldehyde (B42025). This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack beilstein-journals.orgacs.org.

The chiral scaffold of the organocatalyst creates a specific three-dimensional environment that forces the nucleophile to approach the aldehyde from a particular face, thereby directing the formation of one enantiomer over the other.

| Catalyst Type | Activation Mode | Interaction with this compound | Expected Outcome |

| Cinchona Alkaloid | General Base / H-Bonding | Quinuclidine N activates nucleophile; 6'-OH group activates aldehyde carbonyl via H-bond acs.org. | High enantioselectivity in additions (e.g., Henry reaction). |

| Squaramide-based | Dual H-Bonding | Squaramide NH groups activate the aldehyde; tertiary amine activates the nucleophile rsc.org. | Stereocontrolled cycloaddition or conjugate addition reactions. |

| Proline-derived | Enamine / Iminium Catalysis | Forms a nucleophilic enamine with a ketone/aldehyde or an electrophilic iminium ion with an α,β-unsaturated aldehyde. | Not directly applicable to this compound as the primary substrate but illustrates a key organocatalytic cycle nih.gov. |

This table presents representative data based on established principles of organocatalysis.

Asymmetric induction is the process by which a chiral entity influences a chemical reaction to favor the formation of one enantiomer or diastereomer over others. In the context of organocatalysis with this compound, the chiral catalyst is the source of this induction.

The mechanism of induction relies on the formation of diastereomeric transition states. When the prochiral aldehyde, the nucleophile, and the chiral catalyst assemble, they can form at least two competing transition states that lead to the (R) and (S) products, respectively. These transition state complexes are diastereomeric and thus have different energies.

The reaction preferentially proceeds through the lower-energy transition state, resulting in an excess of one enantiomeric product. The energy difference between these states is determined by the sum of all non-covalent interactions, including hydrogen bonds, steric repulsion, and electrostatic interactions, within the catalyst-substrate complex. The greater the energy difference (ΔΔG‡), the higher the enantiomeric excess (ee) of the product.

Impact of ortho-Substituents on Reactivity and Selectivity

The presence of the methylsulfinyl group at the ortho position has a profound impact on the reactivity of the benzaldehyde moiety due to a combination of electronic and steric effects.

Electronic Effects: The sulfinyl group is moderately electron-withdrawing due to the inductive effect of the electronegative oxygen atom researchgate.net. This effect increases the electrophilicity of the adjacent carbonyl carbon, making the aldehyde more reactive toward nucleophiles compared to unsubstituted benzaldehyde.

Steric Effects: The bulky nature of the ortho-methylsulfinyl group creates significant steric hindrance around one side of the aldehyde. This steric bulk can play a crucial role in stereoselectivity by dictating the trajectory of an incoming nucleophile. In a catalyzed reaction, it forces a specific orientation of the substrate within the chiral pocket of the catalyst to minimize steric clashes, thereby enhancing facial discrimination and increasing enantioselectivity.

Furthermore, the sulfinyl group can act as a coordinating or directing group. In palladium-catalyzed reactions, for example, an ortho-sulfinyl group has been used as a transient directing group to achieve selective C-H functionalization at the other ortho position (C6) of the aromatic ring nih.govacs.org. This demonstrates the ability of the substituent to control regioselectivity by interacting with a catalyst.

| Effect Type | Description | Consequence for this compound |

| Electronic | Inductively electron-withdrawing researchgate.net. | Increases the electrophilicity of the carbonyl carbon, enhancing reactivity towards nucleophiles. |

| Steric | Provides bulk adjacent to the aldehyde group. | Influences the approach of nucleophiles; enhances stereoselectivity in asymmetric catalysis by favoring specific catalyst-substrate conformations. |

| Coordinating | The sulfinyl oxygen can act as a Lewis base. | Can coordinate to catalysts (e.g., metal centers or H-bond donors), influencing regioselectivity and locking the substrate into a defined conformation nih.gov. |

Computational and Spectroscopic Approaches to Mechanistic Elucidation

Modern mechanistic studies combine experimental techniques with computational modeling to build a comprehensive picture of a reaction pathway.

Computational Approaches: Density Functional Theory (DFT) has become an invaluable tool for studying organocatalyzed reactions involving aldehydes rsc.orgresearchgate.netmanchester.ac.uk. Computational modeling allows researchers to:

Map the entire potential energy surface of a reaction.

Identify and characterize the structures of transient intermediates and, most importantly, transition states.

Calculate the energy barriers for competing reaction pathways, providing a theoretical basis for the observed selectivity chemrxiv.org.

Visualize and quantify the key non-covalent interactions (e.g., hydrogen bonds) that are responsible for stabilizing the favored transition state and inducing asymmetry acs.org.

Spectroscopic Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental method for probing reaction mechanisms.

In-situ NMR Monitoring: By running a reaction directly in an NMR tube, it is possible to track the concentration of reactants, products, and even short-lived intermediates over time, providing kinetic data and direct evidence for proposed mechanistic steps acs.orgnih.gov.

Binding Studies: NMR can be used to study the interactions between the catalyst and substrates like this compound. Changes in the chemical shifts of protons on the catalyst and substrate upon mixing can confirm the formation of a catalyst-substrate complex and identify the specific sites of interaction, such as hydrogen bonding to the carbonyl oxygen acs.orgresearchgate.net.

Together, these computational and spectroscopic methods provide a detailed, molecular-level understanding of how reactions involving this compound proceed, guiding the development of new, highly efficient, and selective synthetic methods.

Derivatives and Structural Modifications of 2 Methylsulfinyl Benzaldehyde in Research

Synthesis of Novel Analogs and Derivatives

The synthesis of novel analogs of 2-(methylsulfinyl)benzaldehyde often involves multi-step organic reactions starting from readily available precursors. A common strategy is the functionalization of a parent benzaldehyde (B42025) molecule, followed by the introduction or modification of the methylsulfinyl group. The inherent reactivity of the aldehyde and the sulfinyl functional groups allows for a diverse range of chemical transformations, leading to a wide array of derivatives.

Key precursors in these synthetic pathways often include 2-(methylthio)benzaldehyde (B1584264), which can be oxidized to the target methylsulfinyl compound. nih.gov The oxidation step is crucial and can be achieved using various oxidizing agents, allowing for controlled synthesis. The exploration of different synthetic routes enables the production of analogs with varied substitution patterns on the aromatic ring, which is essential for tuning the electronic and steric properties of the molecule.

Functionalization Strategies on the Benzaldehyde Ring System

Functionalization of the benzaldehyde ring of this compound is a key strategy to modulate its biological activity and physical properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents, such as nitro, halogen, and alkyl groups, at different positions on the benzene (B151609) ring. The directing effects of the aldehyde and methylsulfinyl groups play a significant role in the regioselectivity of these reactions.

Furthermore, modern cross-coupling reactions, such as Suzuki and Heck couplings, offer powerful tools for introducing more complex moieties, including aryl and vinyl groups, onto the benzaldehyde scaffold. These advanced synthetic methods significantly expand the chemical space accessible for derivative synthesis, allowing for the creation of molecules with enhanced biological efficacy or specific material properties.

Modifications of the Methylsulfinyl Moiety

The methylsulfinyl group is a versatile functional handle that can be readily modified to generate a range of derivatives. Oxidation of the sulfoxide (B87167) can yield the corresponding sulfone, 2-(methylsulfonyl)benzaldehyde, which exhibits distinct electronic and steric characteristics. Conversely, reduction of the sulfoxide can lead back to the thioether, 2-(methylthio)benzaldehyde. nih.gov

Formation of Imine-Based Derivatives (e.g., Schiff Bases) (Inferred from similar compounds)

The aldehyde functional group of this compound is highly susceptible to condensation reactions with primary amines to form imines, commonly known as Schiff bases. mdpi.comsvedbergopen.com This reaction is typically carried out under mild conditions and is often reversible. The resulting Schiff bases are characterized by the presence of a C=N double bond and are valuable intermediates in organic synthesis. ekb.eg

The formation of Schiff bases from benzaldehyde derivatives is a well-established method for introducing structural diversity. mdpi.com By varying the amine component, a vast library of imine derivatives can be synthesized. These derivatives have been shown to possess a wide range of biological activities, and their coordination chemistry with metal ions has also been extensively studied. nih.gov The electronic properties of the substituents on both the benzaldehyde and the amine components can influence the stability and reactivity of the resulting imine.

Incorporation into Heterocyclic Frameworks (Inferred from similar compounds)

This compound can serve as a valuable building block for the synthesis of various heterocyclic compounds. The aldehyde functionality can participate in cyclization reactions with appropriately functionalized reaction partners to form new ring systems. For example, condensation with compounds containing adjacent amino and thiol groups, such as 2-aminothiophenol, can lead to the formation of benzothiazole (B30560) derivatives. ekb.egmdpi.comresearchgate.net

The synthesis of heterocyclic frameworks is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. uobaghdad.edu.iq The incorporation of the this compound moiety into a heterocyclic ring can significantly alter its biological activity, solubility, and pharmacokinetic profile. Various synthetic methodologies, including multi-component reactions and transition-metal-catalyzed cyclizations, can be employed to construct these complex molecular architectures. rsc.orgmdpi.com

Interactive Data Table of Related Compounds

| Compound Name | Molecular Formula | CAS Number | Key Properties |

| 4-(Methylsulfinyl)benzaldehyde | C8H8O2S | 37794-15-3 | Isomeric analog, useful for comparative studies. bldpharm.comlookchem.com |

| 2-(Methylsulfonyl)benzaldehyde | C8H8O3S | 5395-89-1 | Oxidation product of this compound. |

| 2-(Methylthio)benzaldehyde | C8H8OS | 7022-45-9 | Precursor for the synthesis of this compound. nih.gov |

Applications in Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

Aldehydes are fundamental building blocks in organic chemistry, prized for their ability to react with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds utrgv.edubohrium.com. 2-(Methylsulfinyl)benzaldehyde is no exception and its utility is exemplified in its potential to build complex heterocyclic systems, such as quinolines. Quinolines are a class of fused aromatic compounds that form the core of many synthetic drugs and natural products nih.govehu.es. The Friedländer reaction, a classical method for quinoline (B57606) synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group mdpi.com. As a substituted benzaldehyde (B42025), this compound can be envisioned as a key component in variations of this and other related synthetic routes, leading to quinoline scaffolds bearing a methylsulfinyl substituent, which can be further modified or used to influence the molecule's biological properties nih.govrsc.orgnih.gov. The presence of the sulfoxide (B87167) group provides a handle for further chemical manipulation, enhancing its value as a building block for intricate molecular designs.

Utility in the Synthesis of Pharmaceutically Relevant Scaffolds (as a synthetic intermediate)

The construction of molecular scaffolds that are relevant to the pharmaceutical industry is a critical area of organic synthesis utrgv.edubohrium.comresearchgate.net. Aryl aldehydes are crucial intermediates in the synthesis of numerous bioactive heterocycles. This compound, by virtue of its aldehyde functionality, can serve as a synthetic intermediate for several important pharmaceutical scaffolds.

One such class of compounds is the dihydropyrimidinones (DHPMs), which are often synthesized through the Biginelli reaction wikipedia.orgunair.ac.id. This one-pot multicomponent reaction combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) taylorandfrancis.comresearchgate.net. DHPMs are known to exhibit a wide range of biological activities and are components of drugs used as calcium channel blockers and antihypertensive agents wikipedia.orgtaylorandfrancis.com. The use of this compound in the Biginelli reaction would lead to the formation of dihydropyrimidinones with a 2-(methylsulfinyl)phenyl group at the 4-position, offering a pathway to new analogues with potentially novel pharmacological profiles nih.govnih.gov.

Another significant scaffold is the tetrahydroquinoline (THQ) core, which is present in a multitude of natural products and active pharmaceutical ingredients ehu.es. The Povarov reaction is a powerful multicomponent method for synthesizing substituted tetrahydroquinolines, typically involving the reaction of an aniline (B41778), an aldehyde, and an electron-rich alkene wikipedia.orgnih.gov. As the aldehyde component, this compound can be employed to generate a library of tetrahydroquinoline derivatives, which are valuable for drug discovery programs ehu.es.

Furthermore, benzaldehyde derivatives are precursors to benzothiazoles, another heterocyclic system of medicinal importance, which can be formed via condensation reactions with 2-aminobenzenethiol researchgate.net. The versatility of this compound as an intermediate thus provides access to a diverse range of pharmaceutically relevant molecular frameworks.

Application in Multicomponent Reaction Strategies (Inferred from similar compounds)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials ehu.esunair.ac.id. These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular diversity. The utility of aryl aldehydes in MCRs is well-established.

Based on the reactivity of similar aromatic aldehydes, this compound is an excellent candidate for use in various MCRs. Two prominent examples include the Biginelli and Povarov reactions.

Biginelli Reaction : This three-component reaction involves an aryl aldehyde, urea (or thiourea), and a β-dicarbonyl compound wikipedia.orgtaylorandfrancis.com. The reaction produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues unair.ac.idnih.gov. By inference, this compound can serve as the aldehyde component to synthesize a corresponding library of substituted dihydropyrimidinones.

Povarov Reaction : This reaction is a formal aza-Diels-Alder reaction used to synthesize tetrahydroquinolines wikipedia.org. It is a three-component condensation of an aniline, an aldehyde, and an activated alkene ehu.esnih.gov. The participation of various benzaldehyde derivatives in this reaction suggests that this compound would also be a suitable substrate, leading to the formation of complex tetrahydroquinoline structures with three points of diversity ehu.es.

The inferred application of this compound in these and other MCRs highlights its potential for creating diverse chemical libraries for high-throughput screening and drug discovery.

| Reaction Name | Reactants | Product Scaffold | Pharmaceutical Relevance of Scaffold |

|---|---|---|---|

| Biginelli Reaction | Aryl aldehyde, Urea/Thiourea, β-Ketoester | 3,4-Dihydropyrimidin-2(1H)-one | Calcium channel blockers, Antihypertensive agents wikipedia.org |

| Povarov Reaction | Aryl aldehyde, Aniline, Activated Alkene | Tetrahydroquinoline | Core of many natural products and drugs (e.g., antiviral, antimalarial) ehu.es |

Precursor in Ligand and Metal Complex Synthesis (Inferred from similar compounds)

The aldehyde group is highly effective for the synthesis of Schiff base ligands through condensation with primary amines nih.gov. These ligands, containing an imine (–C=N–) linkage, are exceptionally versatile in coordination chemistry, forming stable complexes with a wide range of metal ions researchgate.netmdpi.com.

It can be inferred from the chemistry of other substituted benzaldehydes that this compound is a valuable precursor for creating novel ligands. The reaction of this compound with various primary amines would yield a series of Schiff base ligands where the electronic and steric properties can be systematically tuned by varying the amine component nih.govlu.se. For instance, reactions with compounds like 2-(methylthio)aniline (B147308) or substituted aminobenzothiazoles have been shown to produce ligands capable of coordinating with transition metals researchgate.netmdpi.com.

The resulting ligands derived from this compound would possess at least two potential coordination sites: the imine nitrogen and the sulfoxide oxygen. The sulfinyl group, being a soft donor, could participate in coordination with the metal center, potentially leading to the formation of bidentate or even tridentate ligands, depending on the structure of the amine precursor. This dual functionality makes this compound an attractive starting material for designing ligands for catalysis, materials science, and bioinorganic chemistry.

| Aldehyde Precursor | Amine Reactant (Example) | Resulting Ligand Type | Potential Metal Coordination Sites |

|---|---|---|---|

| This compound | Aniline | Bidentate Schiff Base | Imine Nitrogen, Sulfoxide Oxygen |

| This compound | 2-Aminobenzothiazole | Potentially Tridentate Schiff Base | Imine Nitrogen, Thiazole Nitrogen, Sulfoxide Oxygen |

| This compound | Ethylenediamine (2:1 ratio) | Tetradentate Schiff Base | Two Imine Nitrogens, Two Sulfoxide Oxygens |

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

The inquiry requested a thorough analysis based on the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS) Techniques

While general principles of spectroscopy allow for the prediction of expected spectral characteristics for this compound based on its structure, the specific, experimentally determined data required for a detailed and accurate scientific article—such as precise chemical shifts, coupling constants, absorption maxima, and fragmentation patterns—could not be located.

Information is available for related isomers, such as 4-(Methylsulfinyl)benzaldehyde, and analogous compounds like 2-(Methylthio)benzaldehyde (B1584264). However, the structural differences, particularly the ortho-position of the sulfinyl group relative to the aldehyde, would lead to unique spectral features. Using data from these other compounds would not be scientifically accurate for an article focused solely on this compound.

Without access to published experimental spectra or detailed characterization studies for this compound, any attempt to provide the requested content would rely on speculation rather than verified scientific findings, thereby failing to meet the required standards of accuracy and detail.

Spectroscopic Analysis Techniques Applied to 2 Methylsulfinyl Benzaldehyde Research

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to analyze polar molecules. For aromatic aldehydes, studies have shown the formation of unexpected ions in the ESI source. For instance, when analyzed using methanol (B129727) as a solvent in positive-ion mode, various aromatic aldehydes can exhibit [M + 15]⁺ ions, which are often more intense than the expected protonated molecule [M + H]⁺. This phenomenon is attributed to a gas-phase aldol (B89426) reaction between the protonated aldehyde and methanol within the electrospray source. While this behavior is documented for the general class of aromatic aldehydes, specific ESI-MS fragmentation data or spectra for 2-(methylsulfinyl)benzaldehyde are not available in published literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile compounds. The technique has been widely applied to the analysis of benzaldehyde (B42025) and its derivatives in various matrices. In a typical GC-MS analysis of benzaldehydes, separation is achieved on a capillary column, followed by electron ionization (EI), which provides characteristic fragmentation patterns useful for structural elucidation. For the related compound 2-methylbenzaldehyde, mass spectra are well-documented. However, specific retention times and mass fragmentation patterns for this compound under defined GC-MS conditions have not been reported in scientific literature.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction allows for the precise determination of molecular connectivity, bond lengths, bond angles, and the spatial arrangement of atoms in a crystal lattice. This technique is the gold standard for unambiguous structure determination of new compounds. While crystallographic data for numerous related benzaldehyde and thiophene (B33073) derivatives have been published, providing detailed information on their unit cell parameters, space groups, and molecular geometries, no such studies have been reported for this compound. Therefore, its crystal structure, packing motifs, and specific intermolecular interactions remain undetermined.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of bulk materials, identify crystalline phases, and determine unit cell parameters. It is a fundamental tool in materials science and pharmaceutical development for characterizing polycrystalline solids. A literature search indicates that no PXRD patterns or analyses for this compound are currently available.

Other Advanced Spectroscopic and Analytical Methods

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While EPR has been used to study radical intermediates generated from aromatic aldimines and various organosulfur radicals, there is no evidence in the literature of its application to study radical species of this compound. Such a study would be relevant if the compound were to be investigated under conditions that generate radical intermediates, for example, through oxidation or reduction reactions.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for studying the surface chemistry of materials, including organic compounds.

General Principles and Applicability:

In a typical XPS experiment, a sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This technique can provide valuable information about organosulfur compounds. For instance, XPS can distinguish between different oxidation states of sulfur, such as in sulfides, sulfoxides, and sulfones, based on the binding energy of the S 2p core level electrons.

While direct XPS studies on this compound are not readily found, research on other organosulfur compounds demonstrates the utility of this technique. For example, XPS has been used to characterize the adsorption and chemical state of organosulfur compounds on various surfaces, such as metals. researchgate.netacs.org In such studies, the binding energies of the S 2p, C 1s, and O 1s photoelectrons would be of primary interest to elucidate the surface interactions and stability of the molecule.

Hypothetical Data for this compound:

A hypothetical XPS analysis of this compound would be expected to yield data on the elemental composition and chemical states of carbon, oxygen, and sulfur. The following table presents theoretical binding energy ranges for the core electrons of interest, based on typical values for similar functional groups.

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| S | 2p | Sulfoxide (B87167) (R-S(=O)-R') | 166.0 - 168.0 |

| C | 1s | C-H / C-C (Aromatic) | ~284.8 |

| C | 1s | C-S | 285.0 - 286.0 |

| C | 1s | C=O (Aldehyde) | 287.0 - 288.0 |

| O | 1s | C=O (Aldehyde) | 531.0 - 532.0 |

| O | 1s | S=O (Sulfoxide) | 532.0 - 533.0 |

Note: These are generalized, expected values and actual experimental values can vary based on the specific chemical environment and instrument calibration.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the observation of fine details down to the atomic level.

General Principles and Applicability:

TEM is most commonly applied to solid materials, including nanoparticles and thin films. For the analysis of a small organic molecule like this compound in its pure, crystalline form, techniques such as electron diffraction, a mode of TEM, could be employed to study its crystal structure. However, TEM is more frequently used to visualize the morphology and distribution of molecules when they are part of a larger assembly, such as self-assembled monolayers or when used to functionalize nanoparticles.

Research on benzaldehyde derivatives has utilized TEM to characterize the size and morphology of nanoparticles to which these molecules are attached. mdpi.com For example, TEM images can confirm the successful functionalization of gold nanoparticles with benzaldehyde-containing ligands. mdpi.com

Hypothetical Application to this compound:

A direct TEM analysis of this compound itself is uncommon. However, if this compound were used, for example, to create a self-assembled monolayer on a substrate or to functionalize metallic nanoparticles, TEM would be an invaluable tool. In such a scenario, TEM could provide the following information:

Morphology of Nanoparticles: Visualization of the size, shape, and aggregation state of nanoparticles functionalized with this compound.

Layer Thickness: In cross-sectional TEM, it might be possible to measure the thickness of a self-assembled layer of the compound on a surface.

The data obtained would be primarily visual (micrographs) and could be supplemented with quantitative analysis of particle size distribution.

| Analysis Type | Information Obtained | Example Measurement |

| Nanoparticle Imaging | Size and shape of functionalized nanoparticles | Mean particle diameter of X ± Y nm |

| Electron Diffraction | Crystalline structure of molecular assemblies | Diffraction pattern indicating lattice spacing |

Computational and Theoretical Chemistry Studies on 2 Methylsulfinyl Benzaldehyde

Density Functional Theory (DFT) Calculations

Molecular Geometry Optimization

Molecular geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

For 2-(Methylsulfinyl)benzaldehyde, this analysis would precisely define the spatial relationship between the benzaldehyde (B42025) ring, the carbonyl group, and the methylsulfinyl group. The optimization would reveal the most stable conformation, taking into account steric and electronic effects, such as the orientation of the sulfinyl group relative to the aromatic ring. While this analysis is standard, specific optimized parameters (e.g., C-S, S-O, C=O bond lengths and relevant angles) for this compound have not been published.

Table 8.1.1: Hypothetical Optimized Geometrical Parameters of this compound No published data is currently available for this compound. The table below is a template for what such data would include.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-S | Data not available | C-S-O | Data not available |

| S-O | Data not available | C-C-S | Data not available |

| C=O | Data not available | C-C=O | Data not available |

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds.

This analysis for this compound would allow for the assignment of characteristic vibrational modes, including the C=O stretch of the aldehyde, the S=O stretch of the sulfinyl group, and various vibrations associated with the benzene (B151609) ring. A comparison with experimental spectra would validate the accuracy of the computational model. However, a detailed theoretical vibrational assignment for this molecule has not been documented in the literature.

Table 8.1.2: Hypothetical Principal Vibrational Frequencies of this compound No published data is currently available for this compound. The table below illustrates the expected format.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(S=O) | Data not available | Sulfinyl S=O stretch |

| ν(C=O) | Data not available | Aldehyde C=O stretch |

| ν(C-S) | Data not available | C-S stretch |

| ν(C-H) aromatic | Data not available | Aromatic C-H stretch |

Electronic Structure Analysis

The electronic structure analysis provides deep insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions. The HOMO is expected to be localized on the electron-rich aromatic ring and sulfinyl group, while the LUMO would likely be centered on the electron-withdrawing aldehyde group. Specific energy values for the HOMO, LUMO, and the energy gap have not been reported.

Table 8.1.3.1: Hypothetical FMO Properties of this compound No published data is currently available for this compound. This table serves as a template.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | Data not available |

| E_LUMO | Data not available |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for studying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied "donor" orbital to an unoccupied "acceptor" orbital.

In this compound, NBO analysis would quantify charge transfer interactions, for instance, from lone pairs on the sulfinyl oxygen to antibonding orbitals within the benzene ring, or between the ring and the aldehyde group. These interactions are crucial for understanding the molecule's electronic stability and the influence of the substituents on each other. Detailed NBO analysis results for this specific compound are absent from the literature.

Table 8.1.3.2: Hypothetical NBO Analysis of this compound No published data is currently available for this compound. The table below is an example of expected findings.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) sulfinyl | σ*(C-S) | Data not available |

| π(C=C) ring | π*(C=O) aldehyde | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

An MEP surface of this compound would visually demonstrate the molecule's reactive sites. It is expected that the most negative potential (red) would be located around the oxygen atoms of the sulfinyl and carbonyl groups due to their high electronegativity and lone pairs. The most positive potential (blue) would likely be found on the aldehyde hydrogen and the hydrogens of the aromatic ring. A published MEP analysis for this compound could not be located.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

A computational analysis using Electron Localization Function (ELF) and Localized Orbital Locator (LOL) would provide a detailed picture of the electron distribution and bonding characteristics within this compound.

Electron Localization Function (ELF): ELF analysis is a powerful tool to visualize and understand chemical bonding in a molecule. It maps the probability of finding an electron near a reference electron. Regions of high ELF values (approaching 1) indicate areas of high electron localization, which are characteristic of covalent bonds, lone pairs, and atomic cores. For this compound, an ELF analysis would be expected to reveal:

Localization basins corresponding to the C-C and C-H bonds of the benzene ring.

A distinct basin for the C=O double bond of the aldehyde group, likely showing a higher electron density compared to the single bonds.

Localization corresponding to the C-S and S-O bonds of the methylsulfinyl group.

Basins representing the lone pairs on the oxygen and sulfur atoms.

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) provides a visual representation of electron localization. It is particularly useful for distinguishing between regions of high and low kinetic energy density. A LOL analysis of this compound would complement the ELF findings by highlighting the spatial arrangement of localized electrons in bonds and lone pairs, offering further insight into the molecule's electronic structure.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atomic and bonding properties based on the topology of the electron density. A QTAIM analysis of this compound would involve locating the bond critical points (BCPs) for each bond in the molecule.

Key properties calculated at these BCPs would include:

Electron Density (ρ(r)) : Higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r) > 0).

Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry around the bond axis, providing information on the π-character of bonds.

A hypothetical QTAIM data table for the key bonds in this compound is presented below to illustrate the expected findings.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Ellipticity (ε) |

| C=O | High positive value | Negative value | High value |

| C-S | Moderate positive value | Near-zero or slightly positive | Low value |

| S=O | High positive value | Negative value | Moderate value |

| C-C (ring) | Moderate positive value | Negative value | Moderate to high |

Note: This table is illustrative and not based on actual published data for this compound.

Prediction and Validation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are routinely used to predict the spectroscopic properties of molecules. These theoretical predictions are then compared with experimental data for validation.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts for this compound would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts would be compared to a reference standard (e.g., tetramethylsilane) to predict the NMR spectrum. This would help in the assignment of experimental peaks to specific protons and carbon atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of this compound would be computed to predict its infrared (IR) spectrum. The calculations would identify the characteristic stretching and bending frequencies for the functional groups present, such as the C=O stretch of the aldehyde, the S=O stretch of the sulfoxide (B87167), and the various vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum of the molecule. This would provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

A hypothetical data table comparing predicted and (if available) experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | ~190-200 ppm | Not Available |

| ¹H NMR (CHO) | ~9.5-10.5 ppm | Not Available |

| IR (C=O stretch) | ~1690-1710 cm⁻¹ | Not Available |

| IR (S=O stretch) | ~1030-1070 cm⁻¹ | Not Available |

| UV-Vis (λmax) | ~250-300 nm | Not Available |

Note: This table is illustrative and not based on actual published data for this compound.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from the electronic structure of this compound would be calculated to understand its global and local reactivity. These descriptors are typically obtained from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors:

HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity.

Ionization Potential (I): Related to the HOMO energy, it indicates the ease of removing an electron.

Electron Affinity (A): Related to the LUMO energy, it indicates the ability to accept an electron.

Electronegativity (χ): The average of ionization potential and electron affinity.

Chemical Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of the molecule.

A hypothetical table of these descriptors is provided below.

| Descriptor | Value (eV) |

| E(HOMO) | Not Available |

| E(LUMO) | Not Available |

| ΔE (HOMO-LUMO) | Not Available |

| Ionization Potential (I) | Not Available |

| Electron Affinity (A) | Not Available |

| Electronegativity (χ) | Not Available |

| Chemical Hardness (η) | Not Available |

| Electrophilicity Index (ω) | Not Available |

Note: This table is illustrative and not based on actual published data for this compound.

Local Reactivity Descriptors: Fukui functions and the dual descriptor would be calculated to identify the specific atomic sites within this compound that are most susceptible to nucleophilic, electrophilic, and radical attack.

Computational Modeling of Molecular Interactions

Computational modeling would be used to study the non-covalent interactions of this compound with other molecules. This is crucial for understanding its behavior in different chemical environments.

Methods such as DFT with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT) would be employed to:

Investigate the formation of hydrogen bonds, particularly involving the oxygen atoms of the aldehyde and sulfinyl groups as hydrogen bond acceptors.

Analyze potential π-π stacking interactions involving the benzene ring.

Model the interactions with solvent molecules to understand its solubility and behavior in solution.

These studies would provide detailed information on the geometry and energetics of the intermolecular complexes formed by this compound.

Biological Activity Mechanisms of 2 Methylsulfinyl Benzaldehyde

Enzyme Inhibition Studies (Focus on mechanistic insights)

No studies detailing the inhibitory effects of 2-(Methylsulfinyl)benzaldehyde on specific enzymes or the mechanistic basis for such inhibition are currently available in the public domain.

Interactions with Specific Biomolecular Targets (Focus on mechanistic insights)

There is no available research that identifies specific biomolecular targets of this compound or elucidates the mechanisms of these interactions.

Q & A

Q. What are the common synthetic routes for preparing 2-(Methylsulfinyl)benzaldehyde, and how can reaction conditions be optimized?

this compound is typically synthesized via oxidation of the corresponding thioether (2-(methylthio)benzaldehyde) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Temperature control : Oxidation reactions often require low temperatures (0–5°C) to prevent over-oxidation to sulfones.

- Monitoring : Thin-layer chromatography (TLC) with a mobile phase like chloroform:methanol (7:3) can track reaction progress .

- Workup : Quenching with ice water improves yield by precipitating impurities .

Q. How is this compound characterized, and what analytical techniques are critical for confirming purity and structure?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the aldehyde proton (~10 ppm) and sulfoxide group (C-S=O).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 170.05).

- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC may distinguish enantiomers if chirality is present .

- Melting Point Analysis : Consistency with literature values (e.g., 137–140°C for analogous sulfoxides) ensures purity .

Q. What are the stability considerations for this compound during storage and handling?

- Moisture sensitivity : Store under inert gas (N/Ar) in airtight containers to prevent hydrolysis of the sulfoxide group.

- Light sensitivity : Amber glassware minimizes photodegradation.

- Temperature : Long-term stability is achieved at –20°C, while short-term storage at 4°C is acceptable .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral this compound be achieved?

Chiral sulfoxides are synthesized via:

- Biocatalysis : Enzymes like methionine sulfoxide reductase achieve >99% enantiomeric excess (ee) under mild conditions .

- Chiral auxiliaries : Use of (R)- or (S)-mandelic acid derivatives to induce asymmetry during oxidation.

- Asymmetric catalysis : Transition-metal catalysts (e.g., titanium tetraisopropoxide with chiral ligands) enable stereocontrol .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The aldehyde group undergoes nucleophilic attack (e.g., Grignard reagents), while the sulfoxide moiety acts as an electron-withdrawing group, polarizing the carbonyl:

- Kinetic studies : Rate constants vary with solvent polarity and nucleophile strength.

- Computational modeling : Density functional theory (DFT) predicts transition states and regioselectivity .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry) identifies optimal conditions.

- Replication studies : Reproduce literature methods with controlled variables (e.g., solvent purity, catalyst batch).

- Advanced analytics : Use HPLC-MS to detect trace impurities that may affect yields .

Q. What pharmacological applications are explored for this compound derivatives?

Q. How can computational modeling guide the design of this compound-based probes?

- Molecular docking : Predict binding affinity to target proteins (e.g., SARS-CoV-2 main protease).

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways for functionalization (e.g., Schiff base formation) .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

| Technique | Parameters | Reference |

|---|---|---|

| -NMR | δ 10.1 (CHO), δ 2.8 (S(O)CH) | |

| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane:IPA (90:10) | |

| HRMS | m/z 170.05 ([M+H]) |

Q. Table 2: Comparative Yields in Sulfoxide Synthesis

| Method | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Biocatalysis | Methionine sulfoxide reductase | 85 | >99 |

| Asymmetric oxidation | Ti(OiPr)-TADDOL | 78 | 92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.